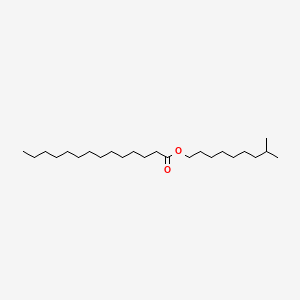
Isodecyl myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodecyl myristate is an ester derived from myristic acid and isodecyl alcohol. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to moisturize and condition the skin. This compound is known for its ability to provide a smooth and silky feel without leaving a greasy residue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isodecyl myristate is synthesized through the esterification of myristic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, myristic acid and isodecyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .
Analyse Chemischer Reaktionen
Types of Reactions: Isodecyl myristate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and isodecyl alcohol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products:
Hydrolysis: Myristic acid, isodecyl alcohol
Transesterification: New ester, original alcohol
Wissenschaftliche Forschungsanwendungen
Isodecyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in various formulations such as lotions, creams, and sunscreens.
Pharmaceuticals: Acts as a penetration enhancer in topical drug formulations, improving the delivery of active ingredients through the skin.
Industrial Applications: Used as a lubricant and plasticizer in the manufacturing of plastics and other materials.
Wirkmechanismus
Isodecyl myristate is often compared with other esters such as isodecyl cocoate, isodecyl isononanoate, and isocetyl myristate. While all these compounds share similar emollient properties, this compound is unique in its ability to provide a silky, non-greasy feel to the skin. Additionally, it has a higher molecular weight and longer carbon chain compared to some of its counterparts, which contributes to its distinct characteristics .
Vergleich Mit ähnlichen Verbindungen
- Isodecyl cocoate
- Isodecyl isononanoate
- Isocetyl myristate
- Isocetyl stearate
- Isodecyl citrate
Eigenschaften
CAS-Nummer |
51473-24-6 |
|---|---|
Molekularformel |
C24H48O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
8-methylnonyl tetradecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24(25)26-22-19-16-13-14-17-20-23(2)3/h23H,4-22H2,1-3H3 |
InChI-Schlüssel |
BAEBJZOXCRMTJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


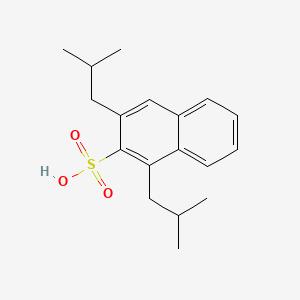
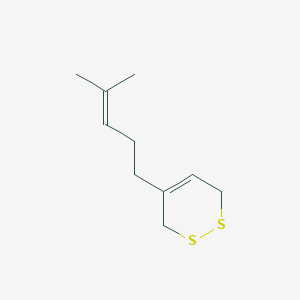
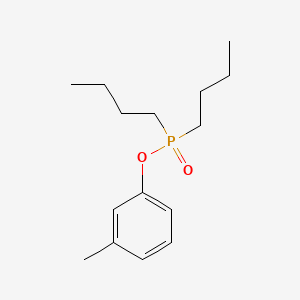
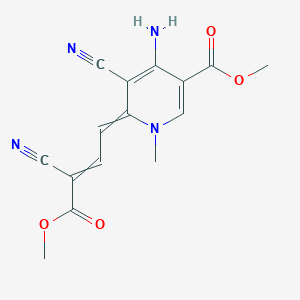
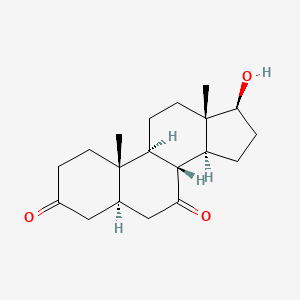
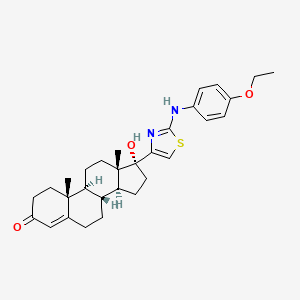
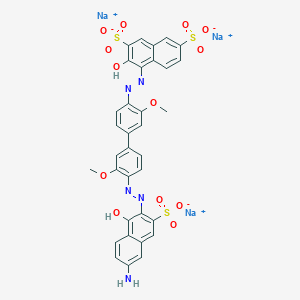
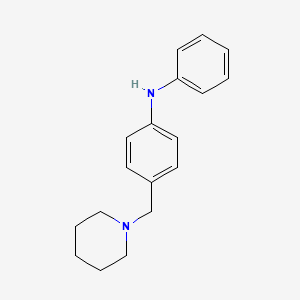
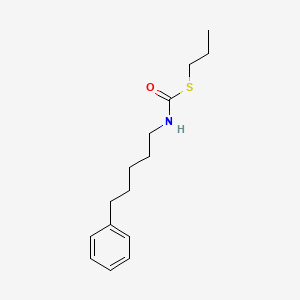
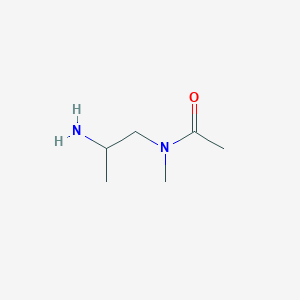
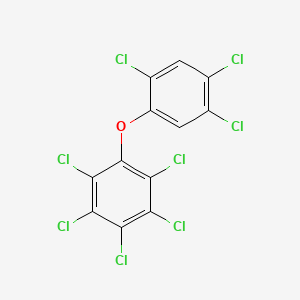
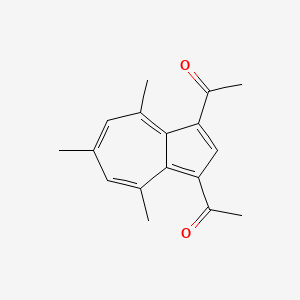
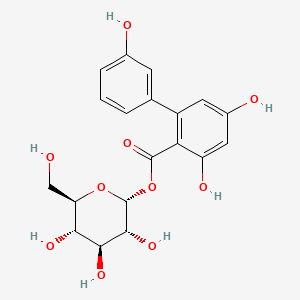
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
